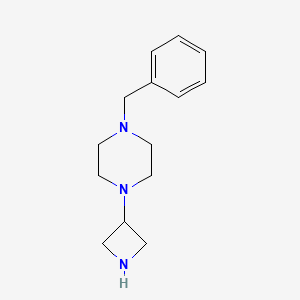

1-(Azetidin-3-yl)-4-benzylpiperazine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound named “Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate” was analyzed using 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

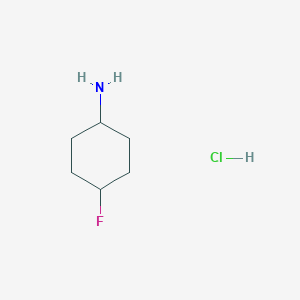

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound “1-(azetidin-3-yl)azepane dihydrochloride” has a molecular weight of 227.18 and is a powder at room temperature .

Applications De Recherche Scientifique

Application 1: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

- Summary of Application : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

- Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

- Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Application 2: Synthesis of Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

- Summary of Application : This research focuses on the synthesis of a newly functionalized heterocyclic amino acid via [3+2] cycloaddition .

- Methods of Application : The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

- Results or Outcomes : The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

Application 3: Synthesis of 1,3-Disubstituted Azetidines

- Summary of Application : This research focuses on the synthesis of various 1,3-disubstituted azetidines .

- Methods of Application : The synthesis was accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

- Results or Outcomes : The synthesis of various 1,3-disubstituted azetidines has been accomplished .

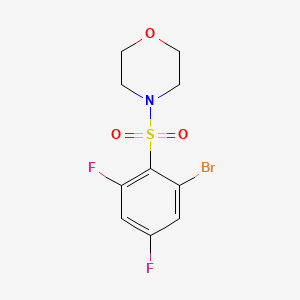

Application 4: Synthesis of 1-Arenesulfonylazetidines

- Summary of Application : This research focuses on the synthesis of 1-arenesulfonylazetidines .

- Methods of Application : The synthesis was developed through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .

- Results or Outcomes : The synthesis of 1-arenesulfonylazetidines has been developed .

Application 5: Synthesis of Nitrogen-Containing Heterocycles

- Summary of Application : This research focuses on the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .

- Methods of Application : The synthesis occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .

- Results or Outcomes : Various nitrogen-containing heterocycles have been synthesized .

Application 6: Synthesis of 1-Arenesulfonylazetidines

- Summary of Application : This research focuses on the synthesis of 1-arenesulfonylazetidines .

- Methods of Application : The synthesis was developed through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .

- Results or Outcomes : The synthesis of 1-arenesulfonylazetidines has been developed .

Safety And Hazards

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-4-benzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBXXKJUWZTXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-4-benzylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL](/img/structure/B1441836.png)

![1-[Difluoro(phenyl)methyl]-2-methylbenzene](/img/structure/B1441838.png)